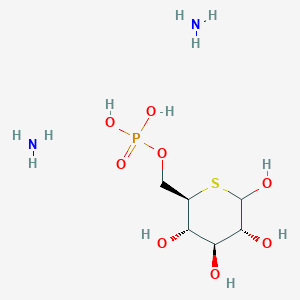
5-Thio-D-glucose-6-phosphate diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thio-D-glucose-6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 and a molecular weight of 310.26 g/mol . It is a derivative of glucose-6-phosphate where the oxygen atom at the fifth position is replaced by a sulfur atom. This compound is primarily used in biochemical research as a competitive inhibitor of myo-inositol-1-phosphate synthetase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thio-D-glucose-6-phosphate diammonium salt involves the thiolation of glucose-6-phosphate. The reaction typically requires the use of thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
5-Thio-D-glucose-6-phosphate diammonium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Scientific Research Applications
5-Thio-D-glucose-6-phosphate diammonium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying thiolation reactions and the behavior of sulfur-containing glucose derivatives.
Biology: It is used to investigate the role of glucose-6-phosphate in metabolic pathways and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, including its role as an enzyme inhibitor, is ongoing.
Mechanism of Action
The primary mechanism of action of 5-Thio-D-glucose-6-phosphate diammonium salt is its ability to competitively inhibit myo-inositol-1-phosphate synthetase. This enzyme is involved in the synthesis of myo-inositol, a crucial component of cell membranes and signaling pathways. By inhibiting this enzyme, the compound affects various cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-6-phosphate: The parent compound without the sulfur substitution.
1-Thio-β-D-glucose tetraacetate: Another sulfur-containing glucose derivative.
D-Glucose ethylenedithioacetal: A glucose derivative with a different sulfur-containing functional group.
Uniqueness
5-Thio-D-glucose-6-phosphate diammonium salt is unique due to its specific substitution at the fifth position with a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit myo-inositol-1-phosphate synthetase sets it apart from other glucose derivatives and makes it valuable in biochemical research .
Properties
Molecular Formula |
C6H19N2O8PS |
|---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |
InChI Key |
OLHBBEUSLQHTEZ-DUMCKRSRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |
Canonical SMILES |
C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















